molecular formula C16H13ClF3NO2 B11618022 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11618022
M. Wt: 343.73 g/mol
InChI Key: SPISBZXJRYZOKO-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring, as well as a methylphenoxy group attached to the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-methylphenol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H13ClF3NO2

Molecular Weight

343.73 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-14-8-11(16(18,19)20)5-6-13(14)17/h2-8H,9H2,1H3,(H,21,22)

InChI Key

SPISBZXJRYZOKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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